

Application Note: High-Throughput Analysis of (1R)-cis-Imiprothrin Residues by Gas Chromatography

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| Compound of Interest | | |
|----------------------|----------------------|-----------|
| Compound Name: | (1R)-cis-imiprothrin | |
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For Researchers, Scientists, and Drug Development Professionals

Introduction

Imiprothrin is a synthetic pyrethroid insecticide valued for its rapid knockdown effect on household insects. As a chiral molecule, it exists in various stereoisomeric forms, with (1R)-cis-imiprothrin being a key active component. The monitoring of its residues in various environmental and biological matrices is crucial for ensuring consumer safety and regulatory compliance. This application note provides a detailed protocol for the quantitative analysis of (1R)-cis-imiprothrin residues using gas chromatography (GC) coupled with mass spectrometry (MS), a robust and sensitive analytical technique. The methodology described herein is based on established multi-residue pesticide analysis protocols and is tailored for high-throughput screening.

Experimental Protocols Sample Preparation: QuEChERS Method

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a widely adopted and highly efficient sample preparation technique for pesticide residue analysis in diverse matrices.[1][2][3][4][5][6][7][8]

Materials:



- Homogenizer
- Centrifuge
- 50 mL polypropylene centrifuge tubes
- Acetonitrile (ACN), HPLC grade
- Magnesium sulfate (MgSO₄), anhydrous
- Sodium chloride (NaCl)
- Dispersive solid-phase extraction (d-SPE) tubes containing primary secondary amine (PSA)
 and MgSO₄

Procedure:

- Homogenization: A representative 10-15 g sample of the matrix (e.g., food commodity, soil) is homogenized.
- Extraction:
 - Transfer the homogenized sample to a 50 mL centrifuge tube.
 - Add 10 mL of acetonitrile.
 - Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).
 - Cap the tube and shake vigorously for 1 minute.
 - Centrifuge at ≥3000 rcf for 5 minutes.
- Cleanup (d-SPE):
 - Take an aliquot of the acetonitrile supernatant.
 - Transfer it to a d-SPE tube containing PSA and MgSO₄. The PSA removes polar interferences, while MgSO₄ removes excess water.



- Vortex for 30 seconds.
- Centrifuge at ≥3000 rcf for 5 minutes.
- The resulting supernatant is ready for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS provides excellent separation and sensitive detection of volatile and semi-volatile compounds like pyrethroids. For enhanced selectivity, tandem mass spectrometry (GC-MS/MS) is recommended.[5][6][9]

Instrumentation:

- Gas Chromatograph with a split/splitless injector
- Mass Spectrometer (single quadrupole or triple quadrupole)
- Autosampler

GC Conditions:

- Column: A capillary column suitable for isomer separation, such as a mid-polarity column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 μm film thickness), is crucial for resolving (1R)-cisimiprothrin from other isomers.[10]
- Injector Temperature: 250 280 °C
- Carrier Gas: Helium at a constant flow rate (e.g., 1.0 1.2 mL/min)
- Oven Temperature Program:
 - o Initial temperature: 70-100°C, hold for 1-2 minutes
 - Ramp: 10-25°C/min to 280-300°C
 - Final hold: 5-10 minutes



• Injection Volume: 1 μL, splitless injection

MS Conditions (for GC-MS/MS):

• Ionization Mode: Electron Ionization (EI)

Ion Source Temperature: 230 - 280 °C

 Acquisition Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity. Specific precursor-to-product ion transitions for (1R)-cis-imiprothrin should be determined by direct infusion or by analyzing a standard solution.

Data Presentation

The following table summarizes typical quantitative data for pyrethroid residue analysis from various studies, which can be used as a benchmark for the analysis of **(1R)-cis-imiprothrin**.

| Parameter | Food of Animal Origin[6] | Aquatic Products[11] | Various Food Matrices[5] | Fruits & Vegetables[12] |
|-------------------------------|--------------------------------|-------------------------|-----------------------------|----------------------------|
| Limit of Detection (LOD) | - | 2.0–5.0 μg/kg | - | - |
| Limit of Quantification (LOQ) | 0.01 mg/kg | 5.0–10.0 μg/kg | 5-10 ng/g | 2 μg/kg |
| Recovery | 75.2–109.8% | 77.0–117.2% | 88.6–99.7% | - |
| Linearity (R²) | > 0.99 | > 0.995 | ≥ 0.99 | - |
| Precision (RSD) | < 10% | < 11.1% | 1.60-14.0% | - |

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